molecular formula C19H19BrO4 B13722724 Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate

Cat. No.: B13722724
M. Wt: 391.3 g/mol
InChI Key: SAVRSPUEDGJGLQ-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate is a substituted methyl benzoate featuring three distinct functional groups on the aromatic ring:

  • 3-(Benzyloxy): A benzyl-protected ether group at position 3.
  • 5-(Cyclopropylmethoxy): A cyclopropane-containing ether group at position 5, introducing steric and electronic effects.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where its substituents enable tailored reactivity and structural complexity.

Properties

Molecular Formula

C19H19BrO4

Molecular Weight

391.3 g/mol

IUPAC Name

methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate

InChI

InChI=1S/C19H19BrO4/c1-22-19(21)15-9-16(23-11-13-5-3-2-4-6-13)18(20)17(10-15)24-12-14-7-8-14/h2-6,9-10,14H,7-8,11-12H2,1H3

InChI Key

SAVRSPUEDGJGLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester typically involves multi-step organic reactions. One common approach is the bromination of a benzoic acid derivative followed by the introduction of benzyloxy and cyclopropylmethoxy groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzoic acid esters.

Scientific Research Applications

3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related esters:

Compound Name (CAS No.) Substituents (Positions) Functional Groups Key Differences
Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate 3-BnO, 4-Br, 5-CPM Methyl ester, Br, ethers Benchmark compound
Methyl 4-(benzyloxy)-3-methoxybenzoate (56441-97-5) 4-BnO, 3-OMe Methyl ester, methoxy, benzyloxy No bromine; methoxy at position 3
Ethyl 4-(benzyloxy)-3-hydroxybenzoate (177429-27-5) 4-BnO, 3-OH Ethyl ester, hydroxyl, benzyloxy Hydroxyl instead of bromine; ethyl ester
Methyl 3-(cyclopropylmethoxy)-4-fluorobenzoate (680184-57-0) 3-CPM, 4-F Methyl ester, fluoro, ether Fluorine instead of bromine; no benzyloxy
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (Corrected in ) 4-CPM, 3-OH Methyl ester, hydroxyl, ether Hydroxyl at position 3; CPM at position 4

Electronic and Steric Effects

  • Bromo vs. Methoxy/Hydroxy/Fluoro: The 4-bromo substituent in the target compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution compared to electron-donating groups like methoxy (56441-97-5) or hydroxy (177429-27-5) .
  • Cyclopropylmethoxy (CPM) vs. Benzyloxy (BnO): The cyclopropylmethoxy group introduces significant steric strain due to the cyclopropane ring, which may restrict rotational freedom and influence crystal packing or solubility. In contrast, the benzyloxy group (present in the target and 56441-97-5) is bulkier but less strained .
  • Ester Variations :

    • Methyl esters (target, 56441-97-5) are generally more reactive toward hydrolysis than ethyl esters (177429-27-5), impacting stability under acidic/basic conditions .

Stability and Reactivity

  • Benzyloxy as a Protecting Group: The benzyloxy group in the target and 56441-97-5 can be cleaved via hydrogenolysis, offering a route to phenolic intermediates. This contrasts with the cyclopropylmethoxy group, which requires harsher conditions for removal .
  • Hydroxy vs. Bromo : The hydroxyl group in 177429-27-5 and the corrected compound from allows for hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic bromo substituent.

Biological Activity

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

  • Molecular Formula: C19H19BrO4
  • Molecular Weight: 391.3 g/mol
  • IUPAC Name: methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate
  • Canonical SMILES: COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3

This compound features a benzyloxy group, a bromo substituent, and a cyclopropylmethoxy group, which may contribute to its unique biological activity.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the benzyloxy and cyclopropylmethoxy groups can enhance its binding affinity to specific enzymes or receptors, potentially modulating critical biological pathways.

Potential Targets:

  • Enzymes involved in metabolic pathways
  • Receptors related to cell signaling and proliferation

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity: Studies have shown that certain derivatives can inhibit cancer cell growth by targeting specific kinases and receptors involved in tumor progression.
  • Anti-inflammatory Effects: Some benzoate derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Properties: Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Antitumor Activity:
    • A study investigated the effects of similar benzoate derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing treatment efficacy while minimizing side effects .
  • Anti-inflammatory Effects:
    • Research focused on the anti-inflammatory properties of benzoate derivatives showed that they could effectively inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .
  • Antimicrobial Testing:
    • A series of experiments evaluated the antimicrobial activity of structurally related compounds against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria, highlighting their potential as antibiotic agents .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other benzoic acid derivatives reveals distinct differences in biological activity:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateHighModerate
3-Bromo-4-methoxybenzoic acid methyl esterHighModerateLow
3-Benzyloxy-4-bromopicolinate esterLowHighHigh

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